molecular formula C10H12O3S B14281713 Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester CAS No. 140623-68-3

Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester

Cat. No.: B14281713
CAS No.: 140623-68-3
M. Wt: 212.27 g/mol
InChI Key: YKLYMRQUGLXOJO-UHFFFAOYSA-N
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Description

Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . This compound features an oxirane ring (epoxide) and a thienyl group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester typically involves the reaction of 3-(2-thienyl)oxirane with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and formation of new products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of acids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and diols.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted alcohols and ethers.

Scientific Research Applications

Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through epoxide ring-opening reactions.

    Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Oxiranecarboxylic acid, 3-(2-furyl)-, 1-methylethyl ester: Similar structure but with a furan ring instead of a thienyl group.

    Oxiranecarboxylic acid, 3-(2-phenyl)-, 1-methylethyl ester: Contains a phenyl group instead of a thienyl group.

Uniqueness

Oxiranecarboxylic acid, 3-(2-thienyl)-, 1-methylethyl ester is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

140623-68-3

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

propan-2-yl 3-thiophen-2-yloxirane-2-carboxylate

InChI

InChI=1S/C10H12O3S/c1-6(2)12-10(11)9-8(13-9)7-4-3-5-14-7/h3-6,8-9H,1-2H3

InChI Key

YKLYMRQUGLXOJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1C(O1)C2=CC=CS2

Origin of Product

United States

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